![molecular formula C18H15ClN4O3 B10908784 ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate](/img/structure/B10908784.png)
ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-((E)-2-{3-[(2-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, a cyano group, and an ethyl ester, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-((E)-2-{3-[(2-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE typically involves the reaction of ethyl cyanoacetate with an appropriate hydrazine derivative under controlled conditions. The process may include steps such as:
Condensation Reaction: Ethyl cyanoacetate reacts with hydrazine hydrate to form the hydrazone intermediate.
Acylation: The intermediate is then acylated with 2-chloroaniline to introduce the 2-chloroanilino carbonyl group.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group or the carbonyl group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Oxidized hydrazones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its hydrazone linkage which is known to exhibit biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ETHYL 2-((E)-2-{3-[(2-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group and aromatic rings contribute to its binding affinity and specificity.
類似化合物との比較
- ETHYL 2-((E)-2-{3-[(4-CHLOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE
- ETHYL 2-((E)-2-{3-[(2-BROMOANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE
- ETHYL 2-((E)-2-{3-[(2-FLUOROANILINO)CARBONYL]PHENYL}HYDRAZONO)-2-CYANOACETATE
Uniqueness:
- Chlorine Substitution: The presence of the 2-chloroanilino group distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
- Hydrazone Linkage: The hydrazone linkage provides unique chemical properties, such as the ability to form reversible covalent bonds, which can be exploited in various applications.
特性
分子式 |
C18H15ClN4O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
ethyl (2E)-2-[[3-[(2-chlorophenyl)carbamoyl]phenyl]hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C18H15ClN4O3/c1-2-26-18(25)16(11-20)23-22-13-7-5-6-12(10-13)17(24)21-15-9-4-3-8-14(15)19/h3-10,22H,2H2,1H3,(H,21,24)/b23-16+ |
InChIキー |
VZNZPODAPDMNFX-XQNSMLJCSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)/C#N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


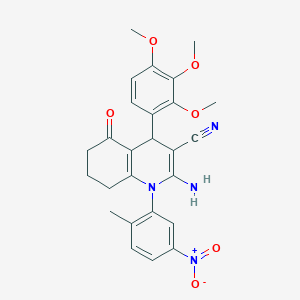
![5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10908710.png)
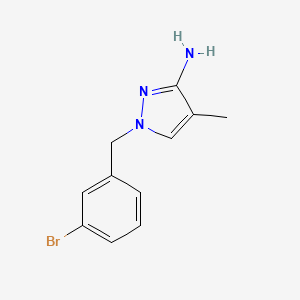
![(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10908723.png)
![N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide](/img/structure/B10908727.png)

![1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908738.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide](/img/structure/B10908741.png)
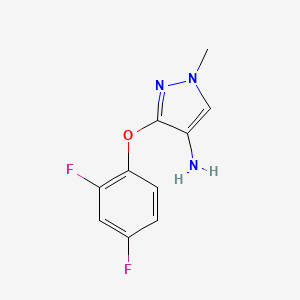
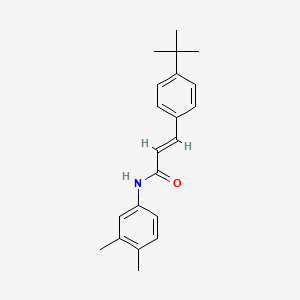
![N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10908773.png)
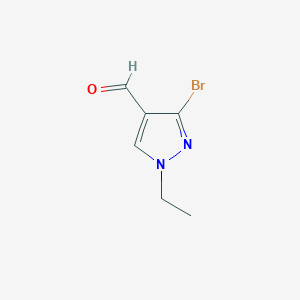
![2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10908775.png)

